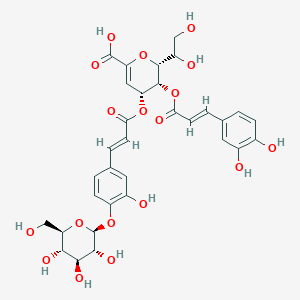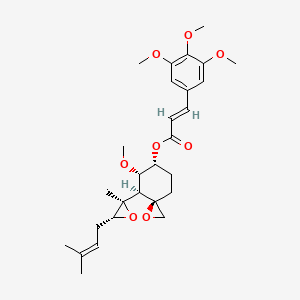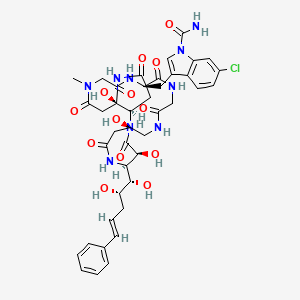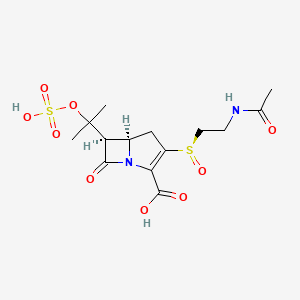
Qsymia
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The fixed combination of phentermine and topiramate has been developed as a weight loss agent and was approved for use in the United States in 2012. This combination has not been linked to serum enzyme elevations or clinically apparent liver injury, but has had limited general use. Topiramate by itself is used as an anticonvulsant and has been implicated in rare instances of acute liver injury.
Scientific Research Applications
1. Treatment of Eating Disorders
Qsymia, combining phentermine and topiramate ER, has been investigated for its potential in treating eating disorders like binge eating disorder (BED) and bulimia nervosa (BN). A randomized double-blinded crossover trial aimed to explore its safety and efficacy in these conditions, highlighting its promise as an additional treatment option for BED and BN, where current therapies often leave many patients symptomatic despite treatment (Dalai, Adler, Najarian, & Safer, 2018).
2. Neuroinflammatory Response Modulation
Although not directly related to Qsymia, the study of QiShenYiQi (QSYQ), a Chinese medicine, offers insights into the neuroinflammatory responses in cerebral ischemia/reperfusion injury. QSYQ's action in reducing neuroinflammatory response might inform future research into similar mechanisms for drugs like Qsymia (Wang, Xiao, He, et al., 2020).
3. Carbonic Anhydrase Inhibitors in Epilepsy and Obesity Treatment
Research on carbonic anhydrase inhibitors, including topiramate, a component of Qsymia, highlights their clinical use in managing epilepsy and obesity. The combination of phentermine and topiramate (Qnexa/Qsymia) is currently marketed for obesity management, reflecting the potential of carbonic anhydrase as a drug target against obesity (Berrino & Carta, 2019).
4. Myocardial Ischemia/Reperfusion Injury
Another study on QSYQ, albeit not directly on Qsymia, provided insights into myocardial ischemia/reperfusion injury. This research could inform future exploration of similar mechanisms in drugs like Qsymia, particularly regarding myocardial protection and energy metabolism (Chen, Wei, Wang, et al., 2015).
5. Obesity Pharmacotherapy
Qsymia has been mentioned in discussions around obesity pharmacotherapy. Its role as a combination therapy for weight loss is acknowledged, although it is noted that cardiovascular side effects are prevalent with its use (Kaur & Allahbadia, 2015).
properties
CAS RN |
960078-81-3 |
|---|---|
Molecular Formula |
C22H36N2O8S |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-methyl-1-phenylpropan-2-amine;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |
InChI |
InChI=1S/C12H21NO8S.C10H15N/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;1-10(2,11)8-9-6-4-3-5-7-9/h7-9H,5-6H2,1-4H3,(H2,13,14,15);3-7H,8,11H2,1-2H3/t7-,8-,9+,12+;/m1./s1 |
InChI Key |
PWDLDBWXTVILPC-WGAVTJJLSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N |
SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N |
synonyms |
Qsymia |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,4R,4aR,6Z,7aR,8aR,10S,11S,11aR,12aR,13aR)-1,13a-dihydroxy-11-isopropyl-4,7,8a-trimethyl-13-methylene-2-oxo-1,2,4,4a,5,7a,8,8a,9,10,11,11a,12,12a,13,13a-hexadecahydroindeno[5',6':4,5]cycloocta[1,2-c]pyran-10-yl 3-hydroxy-3,5-dimethylheptanoate](/img/structure/B1240803.png)





![(1-Allyl-1H-benzoimidazol-2-yl)-benzo[1,3]dioxol-5-ylmethylene-amine](/img/structure/B1240817.png)

![O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide](/img/structure/B1240820.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1240821.png)
![5-chloro-N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-hydroxybenzohydrazide](/img/structure/B1240822.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzothiazol-2-amine](/img/structure/B1240823.png)